molecular formula C15H22N2Na2O17P2 B123909 Uridine(5')disodiodiphospho(1)-alpha-D-glucose CAS No. 28053-08-9

Uridine(5')disodiodiphospho(1)-alpha-D-glucose

Cat. No. B123909
CAS RN: 28053-08-9
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-QBNUFUENSA-L
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Description

Uridine(5’)disodiodiphospho(1)-alpha-D-glucose, also known as Uridine 5’-diphosphoglucose disodium salt, is a nucleotide sugar . It is an ester of pyrophosphoric acid with the nucleoside uridine . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil . It is an important factor in glycogenesis .


Synthesis Analysis

Uridine derivatives are synthesized by modifying uridine with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . Intracellular nucleoside analogs are activated by kinases to the active triphosphate metabolite, which is then inserted into deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This insertion leads to inhibition of viral replication and reduced cancer cell proliferation .


Molecular Structure Analysis

The structure of Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has been identified through various spectroscopic methods such as 13C-n.m.r. and p.m.r. spectroscopy, mass spectrometry, i.r.-absorption spectroscopy, and circular dichrometry . In a distinct analysis, researchers explored the binding of uridine 5′–monophosphate (5′–UMP) to the active site of Nsp15, elucidating the formation of hydrogen bonds with residues His235, His250, Lys290, Ser294, and Tyr343 .


Chemical Reactions Analysis

Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the glycosylation of diverse plant specialized metabolites . Uridine monophosphate kinase further phosphorylates UMP and CMP to produce uridine 5-diphosphate (UDP) and cytosine 5-diphosphate (CDP) .


Physical And Chemical Properties Analysis

Uridine(5’)disodiodiphospho(1)-alpha-D-glucose has a molecular weight of 610.27 g/mol . It is a powder form and has a solubility of 50 mg/mL in water . The storage temperature is -20°C .

Scientific Research Applications

Application in Glycogen Biosynthesis

  • Summary of Application : UDPG sodium salt is a key intermediate in the biosynthesis of glycogen . Glycogen is a form of energy storage in animals and fungi; it is a polysaccharide that forms glucose on hydrolysis.
  • Results or Outcomes : The production of glycogen from UDPG is a fundamental process in biochemistry, allowing cells to store energy for later use. This process is critical for the normal functioning of the liver and muscle tissue .

Application in Lipogenesis Regulation

  • Summary of Application : UDPG has been found to play a role in regulating lipogenesis, the process of fatty acid and triglyceride synthesis .
  • Methods of Application : UDPG can be transported to the Golgi apparatus of hepatocytes, where it binds to site-1 protease (S1P) and inhibits S1P-mediated cleavage of sterol regulatory element-binding proteins (SREBPs), thereby inhibiting lipogenesis and facilitating glycogenesis .
  • Results or Outcomes : This mechanism suggests that UDPG has a role in metabolic regulation, potentially influencing the balance between fat storage and glucose storage in the body .

Application in Pullulan Biosynthesis

  • Summary of Application : Pullulan is a linear glucosic polysaccharide produced by the polymorphic fungus Aureobasidium pullulans . UDPG sodium salt is used as a donor substrate for glucosyltransferases, a key intermediate in the biosynthesis of pullulan .
  • Methods of Application : Pullulan is produced by A. pullulans as an amorphous slime matter consisting of maltotriose repeating units joined by α-1,6 linkages . The internal glucose units within maltotriose are connected by a α-1,4-glycosidic bond .
  • Results or Outcomes : Pullulan demonstrates distinctive physical properties, such as adhesive ability, the capacity to form fibers, and thin biodegradable films, which are transparent and impermeable to oxygen .

Application in Food Industry

  • Summary of Application : UDPG sodium salt is used in the food industry as a donor substrate for glucosyltransferases . It plays a crucial role in the production of various food products.

Application in Salt Reduction

  • Summary of Application : Sodium intake is linked to multiple negative health outcomes, particularly hypertension, the leading cause of premature death globally . UDPG sodium salt is used in the food industry as a donor substrate for glucosyltransferases . It plays a crucial role in the production of various food products, including those that require the formation of polysaccharides .
  • Methods of Application : In the food industry, UDPG sodium salt is used in the production of various food products, including those that require the formation of polysaccharides .
  • Results or Outcomes : The use of UDPG sodium salt in the food industry has led to the development of a variety of food products with improved texture and other desirable properties .

Application in Hepatic Glycogenesis

  • Summary of Application : Hepatic glycogenesis antagonizes lipogenesis by blocking S1P via UDPG . Individuals in developed societies now take up ample food and leave their hepatocytes with the physiological task of storing excess glucose in the form of glycogen or lipid .
  • Methods of Application : Uridine diphosphate glucose (UDPG), a metabolic intermediate of glycogenesis, can be transported to the Golgi apparatus of hepatocytes, where it binds to site-1 protease (S1P) and inhibits S1P-mediated cleavage of sterol regulatory element-binding proteins (SREBPs), thereby inhibiting lipogenesis and facilitating glycogenesis .
  • Results or Outcomes : This mechanism suggests that UDPG has a role in metabolic regulation, potentially influencing the balance between fat storage and glucose storage in the body .

Future Directions

Uridine and its derivatives have been linked to various metabolic diseases, tumors, and neurodegenerative diseases . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . Future research may focus on the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-QBNUFUENSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182331
Record name Uridine(5')disodiodiphospho(1)-alpha-D-glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine(5')disodiodiphospho(1)-alpha-D-glucose

CAS RN

28053-08-9, 117756-22-6
Record name Uridine 5'-diphosphoglucose disodium
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Record name Uridine(5')disodiodiphospho(1)-alpha-D-glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine(5')disodiodiphospho(1)-α-D-glucose
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Record name Uridine-5'-diphosphoglucose disodium
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Record name URIDINE 5'-DIPHOSPHOGLUCOSE DISODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Uridine(5')disodiodiphospho(1)-alpha-D-glucose
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